molecular formula C12H11FN2OS B2449754 N-[5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]acetamide CAS No. 831185-27-4

N-[5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]acetamide

Cat. No.: B2449754
CAS No.: 831185-27-4
M. Wt: 250.29
InChI Key: KITHXNPZEITZLV-UHFFFAOYSA-N
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Description

N-[5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]acetamide is a chemical compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The presence of the thiazole ring, along with the fluorophenyl and acetamide groups, contributes to the unique properties and reactivity of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]acetamide typically involves the reaction of 2-fluorobenzyl bromide with thioacetamide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate thiazole ring, which is then acylated with acetic anhydride to yield the final product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature and pressure, and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. The reactions are typically carried out in solvents such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions and in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Biology: It has been investigated for its antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.

    Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders.

    Industry: N-[5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]acetamide is used in the development of agrochemicals and as an intermediate in the synthesis of other biologically active compounds.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide
  • N-[5-[(2-bromophenyl)methyl]-1,3-thiazol-2-yl]acetamide
  • N-[5-[(2-methylphenyl)methyl]-1,3-thiazol-2-yl]acetamide

Uniqueness

N-[5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]acetamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold for drug development and other applications.

Properties

IUPAC Name

N-[5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2OS/c1-8(16)15-12-14-7-10(17-12)6-9-4-2-3-5-11(9)13/h2-5,7H,6H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITHXNPZEITZLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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